molecular formula C14H15N3O2 B5725449 N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea

N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No. B5725449
M. Wt: 257.29 g/mol
InChI Key: SOOPORCIIOYKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea-based compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinase B and mammalian target of rapamycin, which are key regulators of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting cancer growth. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another area of research is its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction between 4-methoxyaniline and 5-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and urea. The reaction is carried out in a solvent such as dimethylformamide and requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-3-8-13(15-9-10)17-14(18)16-11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOPORCIIOYKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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